2-Methyl-2,7-diazaspiro[3.5]nonane
Overview
Description
2-Methyl-2,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C8H16N2 . It contains a total of 27 bonds, including 11 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Azetidine .
Synthesis Analysis
The synthesis of 2-Methyl-2,7-diazaspiro[3.5]nonane involves the structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . The 2,7-diazaspiro[3.5]nonane series has shown compounds with higher binding affinity compared to the diazabicyclo[4.3.0]nonane .Molecular Structure Analysis
The molecular structure of 2-Methyl-2,7-diazaspiro[3.5]nonane includes a four-membered ring and a six-membered ring, along with secondary and tertiary aliphatic amines . The average mass of the molecule is 140.226 Da, and the monoisotopic mass is 140.131348 Da .Physical And Chemical Properties Analysis
The molecular formula of 2-Methyl-2,7-diazaspiro[3.5]nonane is C8H16N2 . It has an average mass of 140.226 Da and a monoisotopic mass of 140.131348 Da .Scientific Research Applications
Improved Synthesis Techniques : 2,7-Diazaspiro[4.4] nonane, a related compound to 2-Methyl-2,7-diazaspiro[3.5]nonane, has been synthesized through improved methods, enhancing efficiency and yield. This process involved nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, with structures characterized by 1H NMR and Mass spectra (Ji Zhiqin, 2004).
Synthesis of Methyl-Substituted Spirocyclic Systems : Methyl-substituted spirocyclic systems, including 2,7-diazaspiro[3.5]nonane, were developed for pharmaceutical applications. These systems offer two differentiated sites for functionalization, facilitating a variety of chemical modifications (Smith et al., 2016).
Antitubercular Agents Development : New benzothiazinone derivatives containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties have been designed as antitubercular agents. These compounds show promising in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wang et al., 2020).
Spiroindoline Skeleton in Alkaloids : The spiroindoline structure featuring 2,7-diazaspiro[4.4]nonane is found in various biologically active monoterpene indole alkaloids. Catalytic asymmetric cascade reactions have been developed to construct spiroindolines, demonstrating their potential in medicinal chemistry (Pan et al., 2020).
Development of Fluoroquinolone Antibacterials : Fluoroquinolone antibacterials have been synthesized with 2,7-diazaspiro[4.4]nonane substitutions, demonstrating potent Gram-positive and Gram-negative activity. This highlights the compound's potential in developing new antibacterial agents (Culbertson et al., 1990).
Inhibition of Osteoclast Activities : Novel 2,7-diazaspiro[4,4]nonane derivatives have been synthesized to inhibit osteoclast activities, which are essential for physiological and pathological bone resorption. These compounds could lead to new treatments for osteoporosis without affecting bone formation (Mounier et al., 2020).
Safety And Hazards
Future Directions
The 2,7-diazaspiro[3.5]nonane core, which is present in 2-Methyl-2,7-diazaspiro[3.5]nonane, has been identified as important for the development of sigma-1 receptor (S1R) compounds with specific agonist or antagonist profiles . This suggests potential future directions in the development of novel therapeutic agents for the treatment of various human conditions .
properties
IUPAC Name |
2-methyl-2,7-diazaspiro[3.5]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-6-8(7-10)2-4-9-5-3-8/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIOUJPPUCIXBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728697 | |
Record name | 2-Methyl-2,7-diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,7-diazaspiro[3.5]nonane | |
CAS RN |
933689-90-8 | |
Record name | 2-Methyl-2,7-diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.